

A Spectroscopic Comparison of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate Derivatives

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Compound of Interest

Compound Name: *Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate*

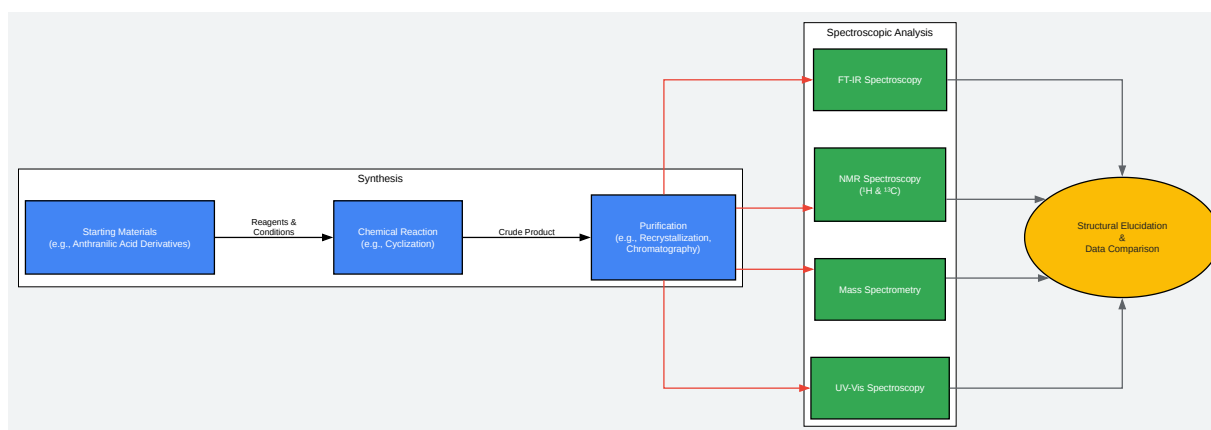
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This guide provides a detailed spectroscopic comparison of various derivatives of **Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate**. The quinazoline scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Understanding the spectroscopic characteristics of these compounds is crucial for their synthesis, characterization, and the development of new therapeutic agents. This guide summarizes key data from ^1H NMR, ^{13}C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy to facilitate objective comparison.

Experimental Workflow for Synthesis and Characterization

The general procedure for the synthesis and subsequent spectroscopic analysis of quinazoline derivatives typically follows a structured workflow. The diagram below illustrates the key stages, from the initial reaction of starting materials to the comprehensive characterization of the final products using various spectroscopic techniques.



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Caption: General workflow for the synthesis and spectroscopic characterization of quinazoline derivatives.

^1H and ^{13}C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the ^1H and ^{13}C

NMR data for a selection of quinazolinone derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ^1H NMR Spectroscopic Data for Quinazolinone Derivatives (in DMSO- d_6)

Compound	H-2 (δ, ppm)	H-5 (δ, ppm)	H-7 (δ, ppm)	H-8 (δ, ppm)	Aromatic Protons (δ, ppm)	Other Signals (δ, ppm)	Reference
6-nitro-4-(4-acetylphenylamino)quinazoline	8.50 (s)	8.74 (s)	9.59 (d, J=2.46)	8.50 (d, J=9.16)	7.89-8.03 (m, 5H)	10.50 (s, NH), 2.56 (s, CH ₃)	[3]
6-nitro-4-(4-chlorobenzoyl)phenylamino)quinazoline	8.19 (m)	8.83 (s)	9.87 (d, J=6.3)	8.59 (d, J=8.03)	7.36-8.19 (m, 9H)	11.31 (s, NH)	[3]
N'-(4-aminophenyl)-6-nitro-N-methylquinazoline-4-carbothiohydrazide	8.29 (s)	8.75 (s)	9.67 (d, J=2.45)	8.56 (d, J=9.16)	7.91-8.04 (m, 4H)	10.50 (s, NH), 10.22 (s, NH), 8.04 (s, NH ₂), 2.33 (s, CH ₃)	[3]
1-(4-chlorophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroq	-	7.65 (d, J=7.2)	7.86 (s)	8.12 (d, J=7.2)	7.28-7.55 (m, 9H)	8.70 (s, NH), 6.48 (s, NH), 3.46 (t, 2H), 3.28 (t, 2H)	[4]

uinazolin-
2-
yl)thio)et
hyl)urea

1-(4- bromoph enyl)-3- (2-((4- oxo-3- phenyl- 3,4- dihydroq uinazolin- 2- yl)thio)et hyl)urea	-	7.64 (d, J=7.2)	7.83 (s)	8.10 (s)	7.31-7.51 (m, 10H)	8.96 (s, NH), 6.66 (s, NH), 3.46 (t, 2H), 3.28 (t, 2H)	[4]
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Table 2: ^{13}C NMR Spectroscopic Data for Quinazolinone Derivatives (in DMSO- d_6)

Compound	C=O (δ , ppm)	Quinazoline Carbons (δ , ppm)	Aromatic Carbons (δ , ppm)	Other Signals (δ , ppm)	Reference
6-nitro-4-(4-acetylphenylamino)quinazoline	197.0	158.8, 157.6, 153.3, 145.0, 127.0, 121.8, 121.2, 114.9	143.5, 132.6, 129.9, 129.3	26.9 (CH ₃)	[3]
6-nitro-4-(4-(4-chlorobenzoyl)phenylamino)quinazoline	188.0	157.8, 153.6, 145.2, 127.3, 123.2, 122.1, 121.4	142.4, 139.8, 135.4, 134.2, 133.2, 131.0, 130.1, 129.9, 129.4	-	[3]
N'-(4-aminophenyl)-6-nitro-N-methylquinazoline-4-carbothiohydrazide	179.2 (C=S)	158.9, 157.9, 153.4, 144.9, 127.0, 122.3, 121.2, 114.8	147.9, 139.9, 133.7, 129.9, 127.3	14.2 (CH ₃)	[3]
1-(4-chlorophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)urea	161.3, 155.6	157.5, 147.9, 127.0, 126.8, 126.4, 120.0	139.9, 136.5, 135.3, 131.3, 129.9, 128.9, 127.9, 125.2, 120.3, 119.9	38.5, 33.0	[4]

1-(4-bromophenyl)					
-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)urea	161.3, 155.6	157.5, 147.8, 127.0, 126.6, 126.4, 120.0	140.4, 136.5, 135.3, 131.8, 130.3, 129.9, 128.3, 120.1	38.4, 33.0	[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption frequencies (ν) in cm^{-1} for key functional groups in quinazolinone derivatives.

Table 3: Key IR Absorption Frequencies for Quinazolinone Derivatives (KBr, cm^{-1})

Compound	$\nu(\text{N-H})$	$\nu(\text{C=O})$	$\nu(\text{C=N}) / \nu(\text{C=C})$	Other Key Bands	Reference
6-nitro-4-(4-acetylphenylamino)quinazoline	3231	1662	-	-	[3]
6-nitro-4-(4-(4-chlorobenzoyl)phenylamino)quinazoline	3332	1664	-	-	[3]
N'-(4-aminophenyl)-6-nitro-N-methylquinazoline-4-carbothiohydrazide	3410, 3367 (NH ₂), 3263, 3174	- (C=S)	-	-	[3]
1-(4-chlorophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)urea	3327	1692, 1640	1599, 1551	3060, 2927 (C-H)	[4]
1-(4-bromophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)urea	3325	1688, 1642	1599, 1551	3065, 2927 (C-H)	[4]

(E)-4-Oxo-

3,4-

dihydroquina

3173 (amide

1678

-

3280 (oxime

O-H), 2876 [\[5\]](#)

zoline-2-

N-H)

carbaldehyde

(oxime C-H)

Oxime

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in determining the molecular weight and confirming the structure of the compound.

Table 4: Mass Spectrometry Data for Quinazolinone Derivatives

Compound	Molecular Formula	Calculated M.W.	Molecular Ion Peak (m/z)	Key Fragments (m/z)	Reference
6-nitro-4-(4-acetylphenylamino)quinazoline	C ₁₆ H ₁₂ N ₄ O ₃	308.30	309.1 [M+1] ⁺	-	[3]
6-nitro-4-(4-(4-chlorobenzoyl)phenylamino)quinazoline	C ₂₃ H ₁₅ ClN ₄ O ₃	430.85	429.15 [M-1] ⁺	-	[3]
N'-(4-aminophenyl)-6-nitro-N-methylquinazoline-4-carbothiohydrazide	C ₁₇ H ₁₅ N ₇ O ₂ S	381.41	381.75	-	[3]
(E)-2-methyl-3-((1-(naphthalen-1-yl)ethylidene)amino)quinazolin-4(3H)-one	C ₂₁ H ₁₈ N ₃ O	328.0	328	-	[1]

1-(4-chlorophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)urea	$C_{23}H_{19}ClN_4O_2S$	450.94	450.33 [M] ⁺	-	[4]
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1-(4-bromophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)urea	$C_{23}H_{19}BrN_4O_2S$	495.40	495.41 [M] ⁺	-	[4]
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UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

Quinazoline derivatives typically exhibit two main absorption bands.[\[6\]](#) The shorter wavelength band (240–300 nm) is generally attributed to $\pi \rightarrow \pi^*$ transitions in the aromatic system, while the longer wavelength band (310–425 nm) is often due to $n \rightarrow \pi^*$ transitions.[\[6\]](#)[\[7\]](#) The exact position and intensity of these bands can be influenced by the nature and position of substituents on the quinazoline ring.[\[6\]](#) For instance, theoretical studies have shown that substitutions can significantly shift the absorption peaks, which is relevant for applications like sunscreens.[\[8\]](#)

Table 5: UV-Visible Absorption Maxima (λ_{max}) for Selected Quinazoline Derivatives

Compound Type	Solvent	λ_{max} Band 1 (nm) (Transition)	λ_{max} Band 2 (nm) (Transition)	Reference
General Quinazoline Derivatives	Acetonitrile	240–300 ($\pi \rightarrow \pi$)	310–425 ($n \rightarrow \pi$)	[6]
Quinazolinone Derivatives	Water/DMSO	210–285 ($\pi \rightarrow \pi$)	285–320 ($n \rightarrow \pi$)	[7]
2-(2-hydroxy-3-ethoxyphenyl)-3-H-quinazolin-4-one (HQ)	THF (Theoretical)	277	-	[8]
Sulfur-Substituted HQ (HQS)	THF (Theoretical)	326	-	[8]
Selenium-Substituted HQ (HQSe)	THF (Theoretical)	354	-	[8]

Experimental Protocols

General Synthesis: The synthesis of quinazolinone derivatives often involves multi-component reactions. A common method is the one-pot reaction of a 2-aminobenzophenone derivative, an aromatic aldehyde, and an ammonium acetate source.[6] Another approach involves the reaction of anthranilic acid with primary amines in the presence of formaldehyde and ethanol.[2] The resulting crude product is typically purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[3][4]

Spectroscopic Analysis:

- NMR Spectra:** ^1H and ^{13}C NMR spectra are typically recorded on spectrometers operating at frequencies like 400 or 500 MHz.[4][9] Deuterated dimethyl sulfoxide (DMSO-d_6) is a common solvent for these compounds.[3][4] Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

- IR Spectra: Infrared spectra are commonly obtained using the KBr pellet method on an FT-IR spectrophotometer.[3][5]
- Mass Spectra: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques used to obtain mass spectra.[1][3]
- UV-Vis Spectra: Absorption spectra are recorded using a UV-Vis spectrophotometer in a suitable solvent such as acetonitrile, water, or DMSO at specific concentrations.[6][7]

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